Cyclohexyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone
Description
Cyclohexyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone is a spirocyclic compound featuring a diazaspiro[3.5]nonane core linked to a cyclohexylcarbonyl group. This structure confers conformational rigidity and hydrogen-bonding capabilities, making it valuable in medicinal chemistry, particularly as a scaffold for targeting protein-binding pockets.
Properties
IUPAC Name |
cyclohexyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c17-13(12-4-2-1-3-5-12)16-10-14(11-16)6-8-15-9-7-14/h12,15H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGRHDPTXUDXTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CC3(C2)CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone typically involves the reaction of cyclohexanecarbonyl chloride with 2,7-diazaspiro[3.5]nonane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or alcohols replace the leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Amines, Alcohols, Triethylamine (as a base)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols
Substitution: Amides, Esters
Scientific Research Applications
Cyclohexyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential as a ligand in protein degradation studies, particularly in the development of PROTACs (Proteolysis Targeting Chimeras).
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone involves its interaction with specific molecular targets. In the context of protein degradation, it acts as a ligand that binds to the von-Hippel-Lindau (VHL) protein, facilitating the ubiquitination and subsequent degradation of target proteins. This process is mediated through the ubiquitin-proteasome pathway, which is crucial for maintaining cellular homeostasis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Spirocyclic Core
A. Cyclopropyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone
- Structure : Substitutes cyclohexyl with cyclopropyl.
- Molecular Formula : C₁₁H₁₈N₂O (MW: 194.28 g/mol) .
- Commercial availability (e.g., MolCore, CAS 1181313-51-8) suggests its utility as a versatile intermediate in drug discovery .
B. 1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one
- Structure : Replaces cyclohexyl with an acryloyl group (prop-2-en-1-one).
- Biological Relevance : Acts as a covalent KRAS G12C inhibitor. X-ray crystallography reveals the acryloyl group forms a covalent bond with cysteine-12 in KRAS, while the spirocyclic amine engages in hydrogen bonding within the switch-II pocket .
- Activity : Derivatives exhibit sub-micromolar IC₅₀ values and favorable metabolic stability, underscoring the importance of the α,β-unsaturated ketone for reactivity .
C. 1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one
- Structure : Features an acetyl group instead of cyclohexyl.
- Physicochemical Properties : Higher polarity (logP ~0.5 predicted) compared to cyclohexyl analogs, impacting solubility and bioavailability. Available at ≥97% purity for research use .
Variations in Spirocyclic Ring Size
A. Cyclopropyl(2,7-diazaspiro[4.4]nonan-2-yl)methanone
- Structure: Spiro[4.4]nonane core (vs. 3.5).
- Molecular weight remains similar (C₁₁H₁₈N₂O, MW 194.27 g/mol) .
Complex Derivatives with Extended Moieties
A. PF-6870961 (GLXC-25347)
- Structure: Incorporates a 2,7-diazaspiro[3.5]nonane core linked to a pyrimidinone and imidazothiazole group.
- Activity : Functions as a ghrelin receptor antagonist/inverse agonist. The extended structure enables multi-target engagement, demonstrating the scaffold’s adaptability .
B. 1-(7-(Quinazolin-4-yl)-2,7-diazaspiro[3.5]nonan-2-yl)prop-2-en-1-one
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- KRAS Inhibition: The diazaspiro[3.5]nonane core is critical for binding to KRAS G12C’s switch-II pocket. Acryloyl derivatives (e.g., from ) achieve covalent inhibition, while bulkier groups like cyclohexyl may hinder access to the reactive cysteine residue .
- Synthetic Versatility : Commercial availability of analogs (e.g., cyclopropyl and acetyl derivatives) supports rapid SAR exploration .
Biological Activity
Cyclohexyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone is a compound of significant interest due to its biological activity, particularly in the context of cancer treatment. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a diazaspiro framework, which contributes to its unique biological activity. The structural formula can be represented as follows:
This structure allows for interactions with various biological targets, particularly in oncogenic pathways.
1. Inhibition of KRAS G12C Mutant Protein
Recent studies have demonstrated that derivatives of this compound act as potent covalent inhibitors of the KRAS G12C mutant protein. This mutation is prevalent in many solid tumors and is considered a challenging target for drug development due to its "undruggable" status.
- Binding Affinity : The compound binds effectively within the switch-II pocket of KRAS G12C, which is crucial for its activity. Structural optimization has led to enhanced inhibitory potency against this target, making it a promising candidate for cancer therapy .
2. Antitumor Activity
In vivo studies using xenograft models have shown that these compounds exhibit dose-dependent antitumor effects. For instance, one optimized derivative demonstrated significant tumor growth inhibition in NCI-H1373 xenograft models after subcutaneous administration .
Biological Activity Data
The following table summarizes key biological activity data for this compound and its derivatives:
Case Study 1: KRAS Inhibition and Cancer Treatment
A study published in Nature highlighted the effectiveness of this compound derivatives against KRAS G12C mutations. The lead compound was shown to significantly inhibit tumor growth in mouse models and displayed an excellent safety profile with minimal off-target effects.
Case Study 2: Pharmacokinetics and Metabolism
Research indicates that certain derivatives possess high metabolic stability in human and mouse liver microsomes, suggesting favorable pharmacokinetic properties for clinical development. The compounds showed prolonged half-lives and good bioavailability, which are critical factors for therapeutic efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
